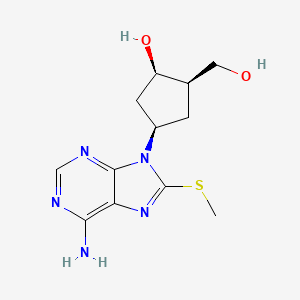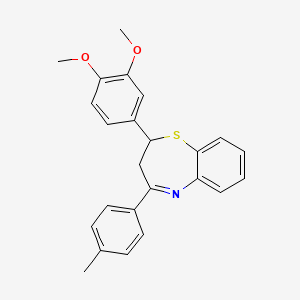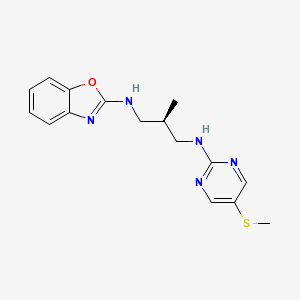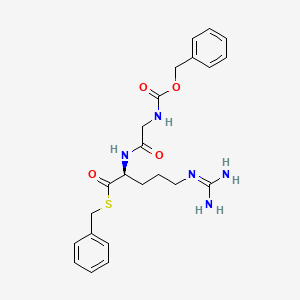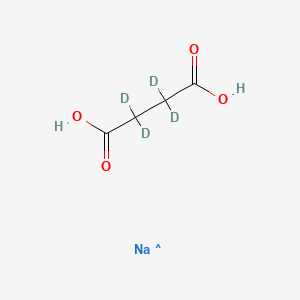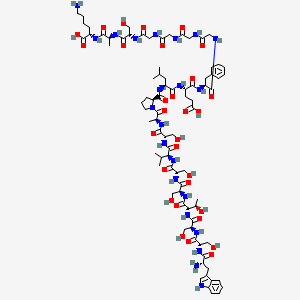
Caloxin 3A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caloxin 3A1 is a peptide belonging to the class of compounds known as caloxins, which are selective extracellular plasma membrane calcium pump inhibitors. These compounds are designed to inhibit the plasma membrane calcium pumps, which play a crucial role in maintaining calcium homeostasis within cells. This compound specifically inhibits plasma membrane calcium pumps but does not affect the sarcoplasmic reticulum calcium pump .
Preparation Methods
Caloxin 3A1 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The sequence of this compound is WSSTSSVSAPLEFGGGGSAK . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography to achieve a purity of greater than 95% .
Chemical Reactions Analysis
Caloxin 3A1 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not participate in typical organic reactions such as oxidation, reduction, or substitution. The major products formed from these reactions are the peptide itself and its constituent amino acids .
Scientific Research Applications
Caloxin 3A1 has several scientific research applications, particularly in the fields of physiology and pharmacology. It is used to study the role of plasma membrane calcium pumps in various cellular processes, including calcium homeostasis and signaling . By inhibiting these pumps, researchers can investigate the physiological and pathological roles of calcium in cells.
Mechanism of Action
Caloxin 3A1 exerts its effects by binding to an extracellular domain of the plasma membrane calcium pump, thereby inhibiting its activity. This inhibition prevents the extrusion of calcium from the cell, leading to an increase in intracellular calcium levels. The elevated calcium levels can affect various cellular processes, including muscle contraction, neurotransmitter release, and gene expression . The specific molecular target of this compound is the plasma membrane calcium pump, and its mechanism of action involves the modulation of the pump’s conformational changes during its reaction cycle .
Comparison with Similar Compounds
Caloxin 3A1 is part of a family of caloxins, which includes other compounds such as Caloxin 1c2 and Caloxin 2a1. These compounds also inhibit plasma membrane calcium pumps but differ in their selectivity and affinity for different pump isoforms. For example, Caloxin 1c2 has a higher affinity for plasma membrane calcium pump isoform 4 compared to this compound . Caloxin 2a1, on the other hand, is selective for plasma membrane calcium pump isoform 1b . The uniqueness of this compound lies in its specific inhibition of plasma membrane calcium pumps without affecting the sarcoplasmic reticulum calcium pump .
Properties
Molecular Formula |
C83H126N22O30 |
|---|---|
Molecular Weight |
1912.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C83H126N22O30/c1-40(2)26-52(72(123)94-50(22-23-65(117)118)71(122)96-53(27-45-16-9-8-10-17-45)70(121)90-32-63(115)88-30-61(113)87-31-62(114)89-33-64(116)93-54(34-106)73(124)91-42(5)68(119)95-51(83(134)135)20-13-14-24-84)97-79(130)60-21-15-25-105(60)82(133)43(6)92-74(125)55(35-107)101-80(131)66(41(3)4)103-77(128)58(38-110)99-76(127)57(37-109)102-81(132)67(44(7)112)104-78(129)59(39-111)100-75(126)56(36-108)98-69(120)48(85)28-46-29-86-49-19-12-11-18-47(46)49/h8-12,16-19,29,40-44,48,50-60,66-67,86,106-112H,13-15,20-28,30-39,84-85H2,1-7H3,(H,87,113)(H,88,115)(H,89,114)(H,90,121)(H,91,124)(H,92,125)(H,93,116)(H,94,123)(H,95,119)(H,96,122)(H,97,130)(H,98,120)(H,99,127)(H,100,126)(H,101,131)(H,102,132)(H,103,128)(H,104,129)(H,117,118)(H,134,135)/t42-,43-,44+,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
InChI Key |
YMDXWGGZDKWKKE-FRGBPFQSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



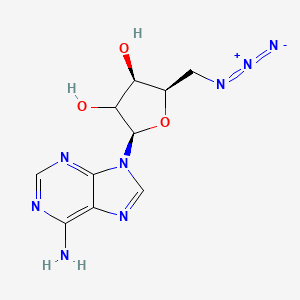

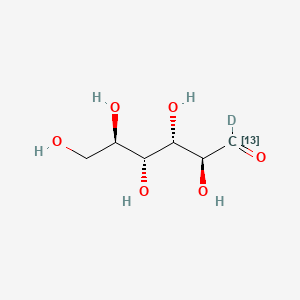
![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)
